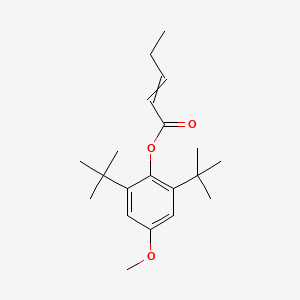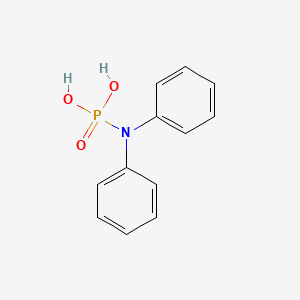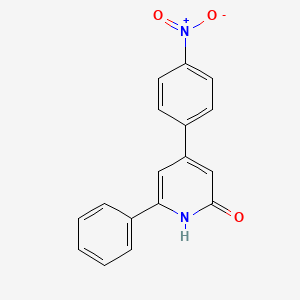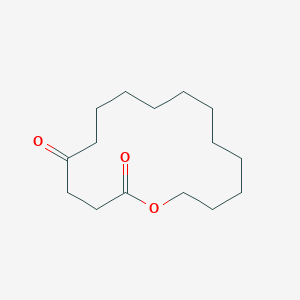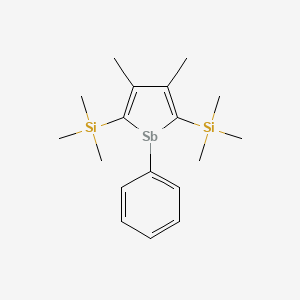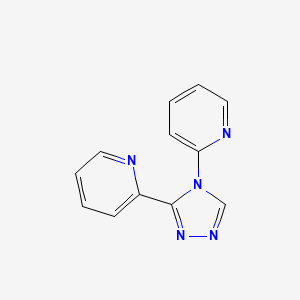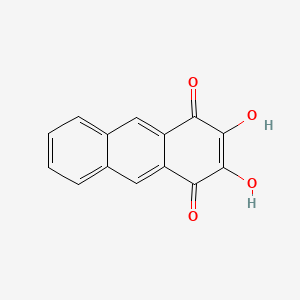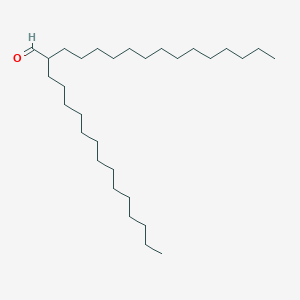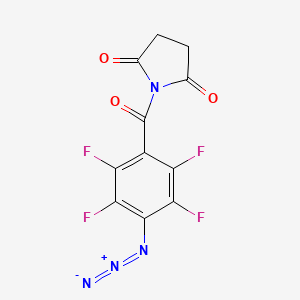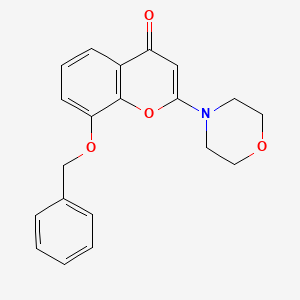
Benzyl 2,2,2-trifluoroethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,2,2-trifluoroethyl carbonate is an organic compound that features a benzyl group attached to a 2,2,2-trifluoroethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of benzyl alcohol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
C6H5CH2OH+CF3CH2OCOCl→C6H5CH2OCOCH2CF3+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,2,2-trifluoroethyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be displaced by nucleophiles such as amines, leading to the formation of carbamates.
Hydrolysis: In the presence of water, the carbonate group can hydrolyze to produce benzyl alcohol and 2,2,2-trifluoroethanol.
Reduction: The compound can be reduced to yield benzyl alcohol and 2,2,2-trifluoroethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines are used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Nucleophilic Substitution: Carbamates
Hydrolysis: Benzyl alcohol and 2,2,2-trifluoroethanol
Reduction: Benzyl alcohol and 2,2,2-trifluoroethanol
Scientific Research Applications
Benzyl 2,2,2-trifluoroethyl carbonate has diverse applications in scientific research:
Organic Synthesis: It serves as a protecting group for alcohols and amines, facilitating the synthesis of complex molecules.
Pharmaceuticals: The compound is used in the development of prodrugs, where the carbonate group is cleaved in vivo to release the active drug.
Materials Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of benzyl 2,2,2-trifluoroethyl carbonate involves the cleavage of the carbonate group under specific conditions, releasing benzyl alcohol and 2,2,2-trifluoroethanol. The molecular targets and pathways depend on the specific application, such as drug delivery or polymer synthesis.
Comparison with Similar Compounds
Benzyl 2,2,2-trifluoroethyl sulfide: A sulfur-containing analog with different reactivity and applications.
Bis(2,2,2-trifluoroethyl) carbonate: A related compound used as a condensing agent in organic synthesis.
Uniqueness: Benzyl 2,2,2-trifluoroethyl carbonate is unique due to its combination of a benzyl group and a trifluoroethyl carbonate moiety, offering distinct reactivity and versatility in various chemical transformations.
Properties
CAS No. |
138769-40-1 |
|---|---|
Molecular Formula |
C10H9F3O3 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
benzyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-16-9(14)15-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
YZJVXNDWVYMZAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


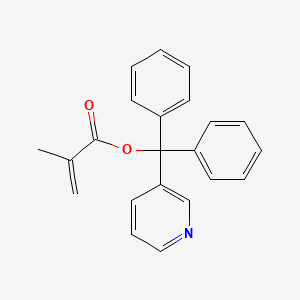
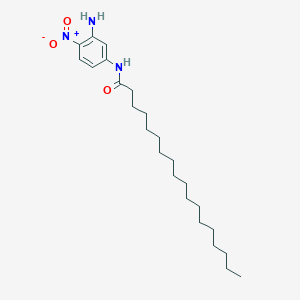
![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)
